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Abstract
Phenazolam (also known as Clobromazolam) is a potent triazolobenzodiazepine that has

garnered attention within the scientific and forensic communities. First synthesized in the early

1980s, it was never commercialized for medical use but has recently emerged as a designer

drug.[1][2] This document provides a comprehensive technical guide on the discovery, history

of synthesis, and key chemical and pharmacological characteristics of Phenazolam. It is

intended for researchers, scientists, and professionals in drug development and forensic

analysis.

Discovery and Historical Context
Phenazolam was first synthesized in the early 1980s.[1][2] The primary scientific literature

documenting its initial creation is a 1983 paper by Vejdělek and Protiva in the Collection of

Czechoslovak Chemical Communications.[3][4] Despite its potent sedative and hypnotic

properties, Phenazolam was never developed for medical applications.[1] For decades, it

remained a relatively obscure compound within scientific literature.

In March 2016, Phenazolam was identified in seized drug samples by a laboratory in Sweden,

marking its appearance on the illicit drug market as a "research chemical" or designer drug.[1]

Like many novel psychoactive substances, it is often pirated from early pharmaceutical
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research.[5][6] Its structural similarity to other potent benzodiazepines like bromazolam and

triazolam has contributed to its use and associated adverse events.[5][6]

Physicochemical Properties
Phenazolam is chemically designated as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8]

[9]triazolo[4,3-a][7][9]benzodiazepine.[1] Its core structure is a benzodiazepine fused with a

triazole ring, a modification known to enhance affinity for the GABA-A receptor.[7] The table

below summarizes its key physicochemical properties.

Property Value References

IUPAC Name

8-bromo-6-(2-chlorophenyl)-1-

methyl-4H-[7][8][9]triazolo[4,3-

a][7][9]benzodiazepine

[1]

Synonyms
Clobromazolam, DM-II-90,

BRN 4550445
[1][5]

Molecular Formula C₁₇H₁₂BrClN₄ [1][7][8]

Molecular Weight ~387.7 g/mol [1][7][8]

CAS Number 87213-50-1 [1][5]

Physical State Crystalline solid [3][7]

Solubility

DMF: 30 mg/ml; DMSO: 20

mg/ml; Ethanol: 10 mg/ml;

DMF:PBS (pH 7.2) (1:1): 0.5

mg/ml

[3][4]

Synthesis of Phenazolam
The synthesis of Phenazolam, as first described by Vejdělek and Protiva, follows a multi-step

process typical for triazolobenzodiazepines.[3] While the specific reagents and conditions are

detailed in the original 1983 publication, a general methodology can be outlined.

General Synthesis Pathway
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The synthesis of benzodiazepines often begins with the condensation of an o-

phenylenediamine with a ketone.[10] For triazolobenzodiazepines like Phenazolam, the

pathway typically involves the formation of a benzodiazepine intermediate which is then

cyclized to form the fused triazole ring. A common approach starts with a substituted 2-

aminobenzophenone.

The generalized steps are:

Formation of the Benzodiazepine Core: This usually starts with the reaction of a 2-amino-5-

bromo-2'-chlorobenzophenone with an amino acid derivative, followed by cyclization to form

the 1,4-benzodiazepine ring structure.

Thionation and Hydrazine Addition: The amide group in the benzodiazepine ring is converted

to a thioamide, which then reacts with hydrazine to form a hydrazino-benzodiazepine.

Triazole Ring Formation: The final step is the cyclization of the hydrazino-intermediate with

an orthoester (e.g., triethyl orthoacetate to introduce the 1-methyl group) to form the fused

triazolo ring, yielding Phenazolam.
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Synthesis Pathway of Phenazolam
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General synthesis pathway for Phenazolam.
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Experimental Protocol Considerations
For a precise and reproducible synthesis of Phenazolam, adherence to the original protocol by

Vejdělek and Protiva (1983) is recommended.[3][4] Key experimental considerations include:

Solvent Selection: The choice of solvent is critical for yield and purity. Solvents like

dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran

(THF) are commonly used in different stages of benzodiazepine synthesis.[8]

Catalysts: Acidic catalysts are often required to promote the condensation and cyclization

reactions.[10]

Purification: Purification of the final product and intermediates is typically achieved through

recrystallization or column chromatography to ensure high purity.

Mechanism of Action
Like all benzodiazepines, Phenazolam exerts its effects by acting as a positive allosteric

modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[7]

Binding: Phenazolam binds to a specific site on the GABA-A receptor, located at the

interface between the alpha (α) and gamma (γ) subunits.[7]

Modulation: This binding event does not activate the receptor directly but enhances the effect

of the endogenous neurotransmitter, GABA.[11] It increases the frequency of the chloride ion

channel opening when GABA is bound.[11]

Neuronal Inhibition: The increased influx of chloride ions (Cl⁻) into the neuron leads to

hyperpolarization of the cell membrane.[7] This makes the neuron less likely to fire an action

potential, resulting in widespread central nervous system depression.[11]

The primary pharmacological effects are attributed to its action on different GABA-A receptor

subtypes:

Anxiolysis: Mediated by α2-subunit containing receptors, particularly in the amygdala.[7]

Sedation/Hypnosis: Primarily involves activation of receptors containing the α1-subunit.[7]
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Muscle Relaxation: Results from modulation of GABA-A receptors in the spinal cord.[7]

GABA-A Receptor Signaling Pathway

GABA

GABA-A Receptor
(α-γ Subunit Interface)Binds

Phenazolam Binds (Allosteric Site)

Chloride (Cl⁻) Ion ChannelOpens Increased Cl⁻ Influx Neuronal
Hyperpolarization

CNS Depression
(Anxiolysis, Sedation)
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Mechanism of action of Phenazolam at the GABA-A receptor.

Pharmacokinetic Profile
Direct human pharmacokinetic data for Phenazolam is scarce.[7] However, its profile can be

inferred from structurally similar triazolobenzodiazepines.
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Parameter Inferred Profile Reference

Absorption

Rapid gastrointestinal

absorption, with peak plasma

concentrations expected within

2-4 hours.

[7]

Distribution

High protein binding (>90%),

leading to significant tissue

retention.

[7]

Metabolism

Primarily hepatic, likely via

cytochrome P450 enzymes,

specifically CYP3A4/5. May

produce active metabolites.

[7]

Elimination

Expected to have a long

elimination half-life, potentially

exceeding 24 hours, due to its

halogenated structure which

can slow hepatic clearance.

[7]

The presence of bromine and chlorine substituents likely contributes to a delayed clearance

compared to non-halogenated benzodiazepines, increasing the risk of accumulation with

repeated use.[7]

Forensic and Analytical Detection
The emergence of Phenazolam on the illicit market necessitates robust analytical methods for

its detection in biological and seized samples.

Experimental Protocol: LC-QTOF-MS
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a

highly sensitive and specific method for identifying novel benzodiazepines. A sample protocol is

outlined below.

Instrumentation: Agilent 6540 Q-TOF LC/MS system or similar.
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Chromatographic Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[5]

Mobile Phase:

A: Ammonium formate (10 mM, pH 3.0).[5]

B: Acetonitrile.

Gradient: A time-based gradient from 95% A to 95% B over approximately 13 minutes.[5]

Injection Volume: 10 µL.[5]

Detection: TOF MS scan range set to 100-510 Da.[5]

Identification: The retention time (approx. 7.62 min under specific conditions) and the

accurate mass of the protonated molecule ([M+H]⁺ at m/z 387.0007) are used for positive

identification against a certified reference standard.[5][6]
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Forensic Analysis Workflow for Phenazolam
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A typical workflow for the forensic identification of Phenazolam.
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Conclusion
Phenazolam is a potent synthetic benzodiazepine with a history rooted in pharmaceutical

research of the 1980s. Although never medically adopted, its recent emergence as a designer

drug presents significant challenges for public health and law enforcement. A thorough

understanding of its synthesis, chemical properties, mechanism of action, and analytical

detection methods is crucial for the scientific and forensic communities to address its impact

effectively. Further research into its specific pharmacokinetics and toxicology in humans is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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